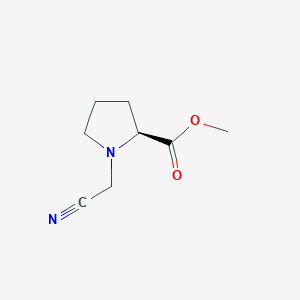

Methyl (cyanomethyl)-L-prolinate

Description

BenchChem offers high-quality Methyl (cyanomethyl)-L-prolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (cyanomethyl)-L-prolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

713540-68-2 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h7H,2-3,5-6H2,1H3/t7-/m0/s1 |

InChI Key |

QZVWBPQFRGAHNS-ZETCQYMHSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1CC#N |

Canonical SMILES |

COC(=O)C1CCCN1CC#N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathways for Methyl (cyanomethyl)-L-prolinate from L-proline

An In-Depth Technical Guide to the Synthesis of Methyl (cyanomethyl)-L-prolinate from L-proline

Executive Summary

Methyl (cyanomethyl)-L-prolinate is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor for potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus.[1] This guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway starting from the readily available and chiral amino acid, L-proline. The synthesis involves an initial esterification of L-proline to its methyl ester, followed by a nucleophilic N-alkylation with a cyanomethylating agent. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical parameters for process optimization, aimed at researchers, chemists, and professionals in the field of drug development.

Introduction

The Significance of Proline-Based DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis.[1] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon secretion in a glucose-dependent manner. Many highly effective DPP-4 inhibitors are proline mimetics, designed to occupy the S1 and S2 pockets of the enzyme's active site.[1][2] The cyanopyrrolidine moiety, accessible from intermediates like Methyl (cyanomethyl)-L-prolinate, is a cornerstone of several successful drugs in this class. Therefore, robust and scalable synthetic routes to this key intermediate are of significant interest in medicinal chemistry and process development.

Overview of the General Synthetic Strategy

The synthesis of Methyl (cyanomethyl)-L-prolinate from L-proline is efficiently achieved through a two-step sequence. This strategy leverages the distinct reactivity of the carboxylic acid and the secondary amine functionalities of the parent amino acid.

-

Step 1: Esterification. The carboxylic acid group of L-proline is first protected as a methyl ester. This is necessary to prevent it from interfering with the subsequent N-alkylation step, where the free carboxylate would act as a competing nucleophile or a base.

-

Step 2: N-Cyanomethylation. The secondary amine of the resulting L-proline methyl ester is then alkylated using a suitable cyanomethylating agent, such as bromoacetonitrile or chloroacetonitrile, via a nucleophilic substitution reaction.

This pathway is advantageous due to the commercial availability of L-proline, the generally high yields of each step, and the retention of the critical (S)-stereochemistry.

Caption: Overall two-step synthesis of Methyl (cyanomethyl)-L-prolinate from L-proline.

Synthesis Pathway: A Two-Step Approach

Step 1: Esterification of L-proline to L-proline Methyl Ester

The conversion of L-proline to its methyl ester is a classic example of Fischer-Speier esterification, typically conducted under acidic conditions. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Several methods are effective for this transformation, with the choice often depending on laboratory convenience, scale, and safety considerations. The most common and reliable methods involve generating acidic conditions in methanol.

| Method | Reagent(s) | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ in Methanol | High yield; byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion.[3] | Thionyl chloride is corrosive, toxic, and reacts violently with water. Requires careful handling. |

| Acetyl Chloride | AcCl in Methanol | Generates HCl in situ; less hazardous than bubbling HCl gas.[4] | Acetyl chloride is corrosive and moisture-sensitive. |

| TMSCl | Trimethylchlorosilane in Methanol | Very convenient and mild; good to excellent yields at room temperature.[5] | TMSCl is moisture-sensitive; may be more expensive for large-scale synthesis. |

| HCl Gas | Anhydrous HCl in Methanol | A classic, high-yielding method.[6] | Requires handling of a corrosive gas, which can be inconvenient and hazardous without proper equipment. |

For its high efficiency and straightforward work-up, the thionyl chloride method is detailed below.

This protocol is adapted from established procedures for the esterification of amino acids.[3]

Materials:

-

L-proline (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) (1.1 - 1.5 eq)

-

Diethyl ether or MTBE

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend L-proline (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of L-proline).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 15-30 minutes. Caution: The addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours. The reaction can be monitored by TLC until the starting material is fully consumed.

-

Work-up (Isolation of Hydrochloride Salt): After cooling, remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid or viscous oil is L-proline methyl ester hydrochloride. This salt can often be used directly in the next step after drying under vacuum.

-

Work-up (Isolation of Free Amine): For isolation of the free amine, dissolve the crude hydrochloride salt in water and cool to 0 °C. Carefully add a saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~9-10. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield L-proline methyl ester as a colorless oil.

Step 2: N-Cyanomethylation of L-proline Methyl Ester

This step involves the N-alkylation of the secondary amine of L-proline methyl ester with a haloacetonitrile. This is a standard SN2 reaction where the amine acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide ion.

-

Alkylating Agent: Bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group than chloride. This allows the reaction to proceed under milder conditions or with shorter reaction times.

-

Base: A non-nucleophilic base is crucial to deprotonate the secondary amine (or neutralize the HCl if starting from the hydrochloride salt) without competing with the alkylation reaction. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, effective, and easily removed by filtration.[7] Triethylamine (Et₃N) is another common choice, forming a soluble salt that is typically removed during aqueous work-up.[4]

-

Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base while not strongly solvating the amine nucleophile, thus enhancing its reactivity.[7]

Materials:

-

L-proline methyl ester hydrochloride (1.0 eq)

-

Bromoacetonitrile (1.0 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: To a round-bottom flask containing L-proline methyl ester hydrochloride (1.0 eq), add anhydrous acetonitrile and anhydrous potassium carbonate (2.5 eq). If starting with the free amine, only 1.5 eq of K₂CO₃ is needed.

-

Reagent Addition: Stir the suspension vigorously at room temperature. Add bromoacetonitrile (1.1 eq) dropwise.

-

Reaction: Continue stirring the mixture at room temperature for 12-24 hours, or heat gently (e.g., to 40-50 °C) to accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: a. Once the reaction is complete, filter the solid K₂CO₃ and potassium salts and wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure. c. Dissolve the resulting residue in ethyl acetate and wash with water and then brine to remove any remaining salts and DMF if it was used as a solvent. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl (cyanomethyl)-L-prolinate.

Caption: Detailed experimental workflow for the synthesis and purification of the target compound.

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its structure and purity. The expected data is summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm, singlet), the cyanomethyl protons (~3.6-3.9 ppm, AB quartet or two doublets), and the proline ring protons. |

| ¹³C NMR | Signals for the ester carbonyl (~173 ppm), the nitrile carbon (~117 ppm), the quaternary carbon of the proline ring, and other aliphatic carbons. |

| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺ corresponding to C₈H₁₂N₂O₂. |

| IR Spectroscopy | Characteristic absorptions for the nitrile (C≡N) stretch (~2240 cm⁻¹) and the ester carbonyl (C=O) stretch (~1740 cm⁻¹). |

Conclusion

The synthesis of Methyl (cyanomethyl)-L-prolinate from L-proline is a robust and reliable process that can be executed in two high-yielding steps: acid-catalyzed esterification followed by N-alkylation. The principles of protecting group chemistry and nucleophilic substitution are expertly applied to achieve the desired transformation while preserving the crucial stereochemistry of the proline core. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development, particularly in the creation of next-generation DPP-4 inhibitors.

References

-

Gajjar, A. K., & Pathak, C. D. (2022). Synthesis of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds and their In Vitro Evaluation for Dipeptidyl Peptidase-4 Inhibition. Letters in Drug Design & Discovery, 19(4), 350-365. Available at: [Link]

-

Bentham Science Publishers. (2022). Synthesis of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds and their In Vitro Evaluation for Dipeptidyl Peptidase-4 Inhibition. Available at: [Link]

-

Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link]

-

Gao, F., et al. (2008). Synthesis and Properties of Novel Chiral Ionic Liquids from l-Proline. Australian Journal of Chemistry, 61(7), 541-546. Available at: [Link]

-

Czajkowska-Szczykowska, D., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(16), 4991. Available at: [Link]

-

Drauz, K., et al. (1986). Amino Acids. 7.1a A Novel Synthetic Route to L-Proline. The Journal of Organic Chemistry, 51(18), 3494-3498. Available at: [Link]

-

Mevissen, P., et al. (2019). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 25(4), 999-1003. Available at: [Link]

-

Ghasemi, S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research. Available at: [Link]

-

Watson, A. J. A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933. Available at: [Link]

-

Sciencemadness Discussion Board. (2007). L-Proline Esterification. Available at: [Link]

-

Sudau, A., et al. (2002). Synthesis of the Bicyclic Core of Pumiliotoxins. European Journal of Organic Chemistry, 2002(20), 3448-3462. (Supporting Information provides a protocol for L-proline methyl ester hydrochloride synthesis). Available at: [Link]

-

Gotor-Fernández, V., et al. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 14(12), 1258-1286. Available at: [Link]

-

Reddy, K. L., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]

-

Reyes-Rangel, G., et al. (2018). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Chemistry Proceedings, 1(1), 39. Available at: [Link]

Sources

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [mdpi.com]

- 2. brieflands.com [brieflands.com]

- 3. mdpi.com [mdpi.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. mdpi.com [mdpi.com]

- 6. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. connectsci.au [connectsci.au]

An In-Depth Technical Guide to the Solubility Profile of Methyl (cyanomethyl)-L-prolinate in Organic Solvents

Executive Summary

Methyl (cyanomethyl)-L-prolinate (also known as methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate) is a highly specialized organic intermediate utilized extensively in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors. For process chemists and formulation scientists, understanding the thermodynamic solubility of this intermediate across various organic solvents is critical. This guide synthesizes the physicochemical solvation theory of N-alkylated proline esters, provides a quantitative solubility profile, and establishes a self-validating, field-proven experimental protocol for empirical solubility determination.

Compound Overview & Mechanistic Context

Methyl (cyanomethyl)-L-prolinate serves as a core building block in the development of long-acting anti-diabetic therapeutics. The cyanomethyl moiety acts as a crucial pharmacophore; in mature active pharmaceutical ingredients (APIs) like vildagliptin, the nitrile group functions as a "serine trap," forming a reversible covalent bond with the catalytic serine residue in the DPP-4 enzyme's active site ().

From a physicochemical perspective, the molecule features a pyrrolidine ring substituted with a methyl ester and an N-cyanomethyl group.

-

Hydrogen Bonding: The molecule acts exclusively as a Hydrogen Bond Acceptor (HBA) due to the lone electron pairs on the ester oxygen atoms and the nitrile nitrogen. It lacks Hydrogen Bond Donors (HBD).

-

Solvation Thermodynamics: According to Hansen Solubility Parameters (HSP), the absence of HBDs makes this compound highly compatible with polar aprotic solvents. The cohesive energy density of the molecule aligns perfectly with solvents that can participate in dipole-dipole interactions without requiring proton donation ().

Quantitative Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like" and the intermediate's polar aprotic nature, the following table summarizes the expected thermodynamic solubility profile at 25°C. This data serves as a predictive baseline for designing crystallization, extraction, and chromatographic purification workflows.

| Solvent | Solvent Class | Dielectric Constant (ε) | Relative Polarity | Solubility at 25°C (mg/mL) |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 0.309 | > 500 (Freely Soluble) |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02 | 0.228 | > 300 (Freely Soluble) |

| Acetone | Polar Aprotic | 20.7 | 0.355 | > 300 (Freely Soluble) |

| Methanol (MeOH) | Polar Protic | 32.7 | 0.762 | ~ 150 (Soluble) |

| Ethanol (EtOH) | Polar Protic | 24.5 | 0.654 | ~ 100 (Soluble) |

| Toluene | Non-polar Aromatic | 2.38 | 0.099 | ~ 50 (Sparingly Soluble) |

| n-Hexane | Non-polar Aliphatic | 1.88 | 0.009 | < 5 (Practically Insoluble) |

Note: Methyl (cyanomethyl)-L-prolinate exhibits high solubility in halogenated and esterified solvents, making DCM and EtOAc ideal for liquid-liquid extraction. Conversely, n-hexane is the optimal anti-solvent for precipitation or crystallization.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To transition from predictive models to empirical data, the isothermal shake-flask method is the recognized gold standard for determining thermodynamic equilibrium solubility (). As a Senior Application Scientist, I emphasize that this protocol must be designed as a self-validating system to differentiate between kinetic dissolution and true thermodynamic equilibrium.

Step-by-Step Workflow

1. Preparation of the Saturated System

-

Action: Add an excess amount of solid Methyl (cyanomethyl)-L-prolinate to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

-

Causality: An excess of the solid phase must be visibly present at all times. If the solid dissolves completely, the solution is merely unsaturated, and the resulting data will reflect concentration, not thermodynamic solubility capability.

2. Isothermal Equilibration (Self-Validating Step)

-

Action: Submerge the vials in a thermostatically controlled shaker bath at exactly 25.0 ± 0.1°C. Agitate at 200 RPM for 72 hours.

-

Causality: Solubility is highly temperature-dependent. A fluctuation of even 1°C can skew results by up to 5%.

-

Self-Validation: To prove equilibrium has been reached, withdraw micro-samples at

hours and

3. Phase Separation

-

Action: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25°C, followed by filtration of the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality: Centrifugation prevents filter clogging. The choice of a PTFE filter is critical; unlike Nylon or Cellulose Acetate, PTFE is highly inert and hydrophobic, ensuring that the filter membrane does not adsorb the solute or degrade in aggressive organic solvents like DCM or Acetone ().

4. Analytical Quantification

-

Action: Dilute the filtered supernatant appropriately and analyze via High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD).

-

Causality: Methyl (cyanomethyl)-L-prolinate lacks a highly conjugated

-system, meaning it has a very weak UV chromophore. Standard UV-Vis detection (e.g., at 254 nm) will result in poor sensitivity and high baseline noise. ELSD or Charged Aerosol Detection (CAD) provides universal detection based on mass, ensuring highly accurate quantification regardless of the molecule's optical properties.

Workflow Visualization

Generalized workflow for determining equilibrium solubility using the isothermal shake-flask method.

Senior Scientist Insights: Avoiding Liquid-Liquid Phase Separation (Oiling Out)

When evaluating the solubility of highly soluble, low-melting-point intermediates like proline esters in moderate anti-solvents (e.g., Toluene/Hexane mixtures), researchers often encounter Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Instead of a solid-liquid equilibrium, the solute separates into a dense, solute-rich liquid phase and a solvent-rich supernatant. If oiling out occurs, the shake-flask method is invalidated because the thermodynamic activity of the solute in an oil phase is different from that of a crystalline solid. If a second liquid phase is observed, researchers must induce nucleation (via seeding or thermal cycling) to force the system back into a solid-liquid equilibrium before quantification.

References

-

Kondo, T., et al. "Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV." Bioorganic & Medicinal Chemistry, 16(1), 2008, 190-208. Available at:[Link]

-

"Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review." MDPI, 2024. Available at:[Link]

-

"Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications, 2013. Available at:[Link]

The Strategic Role of Methyl 1-(cyanomethyl)-L-prolinate in Asymmetric Synthesis and Drug Design

An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and asymmetric catalysis, conformationally restricted chiral scaffolds are paramount. Methyl 1-(cyanomethyl)-L-prolinate (CAS: 713540-68-2) emerges as a highly versatile, bifunctional chiral building block. By integrating a rigid pyrrolidine core with two orthogonal reactive handles—an electrophilic methyl ester and a reducible/reactive nitrile—this molecule serves as a critical hub for synthesizing chiral diamine ligands, peptidomimetics, and fused bicyclic heterocycles.

This whitepaper dissects the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to harness this molecule effectively in advanced synthetic workflows.

Structural Anatomy and Physicochemical Profiling

The utility of methyl 1-(cyanomethyl)-L-prolinate stems from its precise stereoelectronic architecture. The (S)-stereocenter at C2 dictates the spatial trajectory of downstream reactions, while the cyanomethyl group on the nitrogen (N1) acts as a latent, uncharged primary amine equivalent.

Unlike direct alkylation with a protected aminoethyl halide—which often suffers from steric bulk and sluggish kinetics—cyanomethylation utilizes the sterically unhindered, highly electrophilic bromoacetonitrile. This ensures quantitative conversion without over-alkylation.

Quantitative Data Summary

| Property / Parameter | Specification / Value | Mechanistic Implication |

| Chemical Name | Methyl 1-(cyanomethyl)-L-prolinate | Core IUPAC nomenclature. |

| CAS Registry Number | 713540-68-2 | Unique identifier for procurement. |

| Molecular Formula | C₈H₁₂N₂O₂ | Defines atom economy in downstream coupling. |

| Molecular Weight | 168.19 g/mol | Low molecular weight allows high ligand efficiency. |

| Stereocenter | (S) at C2 | Induces asymmetry in derived transition-metal catalysts. |

| Orthogonal Handles | -COOCH₃ (Ester), -CH₂CN (Nitrile) | Enables sequential, chemoselective derivatization. |

Mechanistic Pathways and Derivatization Strategies

The true value of this building block lies in its divergent reactivity. As a Senior Application Scientist, selecting the correct activation pathway is crucial for target-oriented synthesis.

Chemoselective Nitrile Reduction to Chiral Diamines

The nitrile group can be selectively reduced to a primary amine, yielding methyl 1-(2-aminoethyl)-L-prolinate. The causality behind choosing specific reducing agents is critical: using Lithium Aluminum Hydride (

Intramolecular Annulation to Fused Bicycles

If the resulting primary amine is not immediately trapped (e.g., via Boc-protection), it undergoes spontaneous intramolecular nucleophilic attack on the adjacent methyl ester. The thermodynamic driving force is the elimination of methanol, yielding a conformationally locked hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. This bicyclic system is a privileged structure in CNS drug discovery due to its high

Tetrazole Bioisosterism

Alternatively, the nitrile can bypass reduction entirely. Treatment with sodium azide (

Fig 1: Synthetic divergence of Methyl 1-(cyanomethyl)-L-prolinate into distinct chemical spaces.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm successful transformations before proceeding.

Protocol A: Synthesis of Methyl 1-(cyanomethyl)-L-prolinate

Rationale: Standard

-

Preparation: Suspend L-proline methyl ester hydrochloride (1.0 eq) in anhydrous Acetonitrile (0.2 M).

-

Base Addition: Add

-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Causality: DIPEA neutralizes the hydrochloride salt and acts as an acid scavenger without acting as a competing nucleophile[1]. -

Alkylation: Add bromoacetonitrile (1.1 eq) slowly. Stir at room temperature for 16 hours.

-

Validation (IPC): Perform TLC (Hexane/EtOAc 7:3). Stain with Ninhydrin. Self-Validation: The starting material (secondary amine) stains yellow/brown. The product (tertiary amine) will not stain strongly with Ninhydrin, but will be UV active (shortwave) or stain with iodine, confirming complete alkylation.

-

Workup: Concentrate under reduced pressure, partition between

and saturated aqueous

Protocol B: Cascade Reduction and Intramolecular Annulation

Rationale: Generating the bicyclic hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold requires chemoselective reduction followed by thermodynamically driven cyclization.

-

Reduction Setup: Dissolve Methyl 1-(cyanomethyl)-L-prolinate (1.0 eq) in anhydrous Methanol (0.1 M). Add catalytic Raney Nickel (20% w/w).

-

Hydrogenation: Purge the vessel with

gas and maintain under a balloon pressure (1 atm) for 12 hours at room temperature. -

Validation (IPC): TLC monitoring (DCM/MeOH 9:1). Self-Validation: A Ninhydrin stain of an aliquot will briefly show a deep purple spot (the intermediate primary amine) before it converts to the cyclized product (which does not stain purple).

-

Cyclization: Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric). To drive the cyclization to completion, reflux the methanolic filtrate for 4 hours.

-

Isolation: Evaporate the solvent. The resulting solid is the pure bicyclic scaffold, ready for further functionalization at the newly formed amide nitrogen.

Fig 2: Mechanistic cascade of the reduction-annulation sequence.

Applications in Advanced Therapeutics and Catalysis

The derivatives of methyl 1-(cyanomethyl)-L-prolinate have profound implications in two major fields:

-

Asymmetric Catalysis: The chiral diamines derived from trapping the intermediate primary amine (prior to cyclization) serve as excellent bidentate ligands for transition metals (e.g., Ruthenium, Copper). The rigid pyrrolidine ring creates a well-defined chiral pocket, transferring stereochemical information during asymmetric transfer hydrogenation or Michael additions.

-

Peptide Therapeutics: Unnatural amino acids and special peptides are highly sought after for their in vivo stability and membrane permeability[2]. The cyanomethyl group itself is historically used as an active ester in tRNA aminoacylation[2], but when placed on the proline nitrogen, it acts as a vector for synthesizing bioisosteric peptidomimetics that resist proteolytic cleavage.

References

-

Cho, H., et al. (2010). "Regiospecific Rearrangement of Hydroxylamines to Secondary Amines Using Diisobutylaluminum Hydride." Heterocycles. Available at: [Link]

-

European Patent Office (2025). "AMINO ACID ACTIVE ESTER AND SALT THEREOF - EP 4534524 A1." PeptiDream Inc. Available at: [Link]

Sources

Conformational Analysis of N-Substituted L-Proline Methyl Esters

Executive Summary

The conformational landscape of N-substituted L-proline methyl esters represents a critical intersection of steric strain and stereoelectronic effects. Unlike primary amino acids, proline’s pyrrolidine ring imposes rigid constraints (

This guide provides a rigorous, self-validating framework for analyzing these conformers, moving beyond basic assignment to quantitative thermodynamic characterization.

The Mechanistic Basis of Conformational Isomerism

The analysis of N-substituted proline esters rests on two coupled equilibria: the rotation of the tertiary amide bond (cis/trans) and the puckering of the pyrrolidine ring (endo/exo).

The Cis/Trans Amide Equilibrium

In standard peptide nomenclature, the trans isomer (

-

Trans Isomer (Major): Stabilized by the

interaction. The lone pair of the amide oxygen ( -

Cis Isomer (Minor): Often populated at 10–30% in solution. It is destabilized by steric clash between the N-substituent and the proline

but can be stabilized by specific solvent effects or aromatic stacking in complex derivatives.

Ring Puckering: The Slave to the Amide

The pyrrolidine ring is never planar. It adopts an envelope conformation to relieve torsional strain.

-

-endo (Down): The

-

-exo (Up): The

Crucial Insight: The ring pucker is stereoelectronically coupled to the amide bond. The trans amide typically favors the

Visualization of the Equilibrium

The following diagram illustrates the thermodynamic relationship and the barrier to rotation.

Caption: Thermodynamic equilibrium of N-substituted proline. The n→π interaction drives the trans preference, coupled to C-gamma endo puckering.*

Analytical Methodologies

NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of quantifying the

-

H NMR: The

-

NOESY / ROESY: This is the self-validating step. You cannot rely solely on chemical shift prediction.

-

Trans Confirmation: Strong NOE between the N-substituent (e.g., Acetyl-CH

) and the Proline -

Cis Confirmation: Strong NOE between the N-substituent and the Proline

-proton (

-

X-Ray Crystallography

While useful for defining bond lengths and angles, crystallography is biased. It typically captures the lowest energy conformer (Trans) in the solid state lattice, ignoring the dynamic equilibrium present in biological fluids. Use this only to validate the absolute configuration, not the population ratio.

Experimental Protocol: Determination of [3]

This protocol is designed for N-Acetyl-L-Proline Methyl Ester (Ac-Pro-OMe) but is adaptable to other N-substituents (Boc, Cbz).

Materials

-

Analyte: ~10 mg N-substituted L-proline methyl ester.

-

Solvent: 0.6 mL Deuterated Chloroform (

) for organic baseline; Deuterated Water ( -

Instrument: 500 MHz NMR (minimum) to resolve rotameric splitting.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 10 mg of analyte in 0.6 mL solvent.

-

Critical: Ensure the solution is dilute (< 20 mM) to prevent intermolecular aggregation which can skew population ratios.

-

-

Acquisition (1D

H):-

Acquire a standard proton spectrum (16-32 scans).

-

Set relaxation delay (

) to

-

-

Rotamer Assignment (2D NOESY):

-

Run a NOESY experiment (mixing time 300-500 ms).

-

Validation Check: Locate the singlet for the acetyl methyl group (or N-substituent). Look for cross-peaks.

-

If Acetyl-Me correlates to

-

If Acetyl-Me correlates to

-

-

-

Quantification:

-

Return to the 1D spectrum.

-

Integrate the

peak for the trans isomer ( -

Calculate

. -

Calculate Free Energy difference:

.

-

Workflow Diagram

Caption: Validated NMR workflow for rotamer assignment and quantification.

Quantitative Data & Case Studies

The nature of the N-substituent drastically alters the

Table 1: Conformational Ratios of Proline Derivatives ( , 298 K)

| N-Substituent | Derivative Type | % Trans | Dominant Driver | |

| Acetyl (Ac) | Amide | ~4.0 : 1 | 80% | |

| Formyl (Sz) | Amide | ~3.5 : 1 | 78% | Electronic / Steric balance |

| Boc (t-Butoxycarbonyl) | Carbamate | ~1.5 : 1 | 60% | Steric bulk of t-Butyl destabilizes Trans |

| Cbz (Benzyloxycarbonyl) | Carbamate | ~2.8 : 1 | 74% | Aromatic stacking / Sterics |

Note on Solvent Effects:

Switching from

References

-

Raines, R. T. (2017). The

Interaction.[2][3][4][5] Accounts of Chemical Research, 50(8), 1838–1846. [Link] -

Newberry, R. W., & Raines, R. T. (2017).[3][6] The

Interaction: A Stereoelectronic Effect on Protein Structure.[5] Journal of the American Chemical Society. [Link] -

Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(6), 2475–2532. [Link]

-

Kuemin, M., et al. (2007).[6] Azidoproline Containing Helices: Stabilization of the Polyproline II Structure by a Functionalizable Group. Journal of the American Chemical Society, 129(3), 466–467. [Link]

-

Odinity. (2014). Cis-Trans Equilibrium of N-Acetyl-L-Proline. Odinity Protocols. [Link]

Sources

- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. raineslab.com [raineslab.com]

- 5. raineslab.com [raineslab.com]

- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-Methyl-L-proline Cyanomethyl Ester in Peptidomimetic Synthesis

Abstract

The incorporation of modified amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Proline, with its unique cyclic structure, offers a powerful scaffold for these modifications.[1] This guide details the synthesis and application of N-Methyl-L-proline Cyanomethyl Ester , a specialized building block designed for the efficient incorporation of N-methylproline residues into peptide chains. N-methylation of the proline amide bond prevents hydrogen bond donation, enhances resistance to proteolytic degradation, and critically, modulates the cis/trans isomeric preference of the peptide bond, thereby providing a powerful tool for conformational control in drug design.[2][3] The cyanomethyl ester serves as a moderately reactive "active ester," facilitating clean and efficient peptide coupling under standard conditions with minimal risk of racemization.[4] These notes provide field-proven protocols for the synthesis of the reagent and its subsequent use in peptide coupling reactions, along with mechanistic insights for the research scientist.

Foundational Principles: Why N-Methylproline?

Proline's exceptional conformational rigidity, stemming from its five-membered ring that locks the backbone dihedral angle (φ) at approximately -65° to -75°, makes it a unique structural element in peptides.[5][6] It frequently acts as a "helix breaker" and is integral to the formation of β-turns, which are critical for molecular recognition events.[7][8]

In peptidomimetic design, proline and its analogues are versatile building blocks for constructing small-molecule drugs and pharmaceutical peptides.[9][10] Over 15 FDA-approved drugs in the last 15 years contain proline analogues, highlighting their importance.[10][11]

N-Methylation: A Subtle but Powerful Modification

Modifying the proline scaffold by N-methylation introduces several strategic advantages:

-

Proteolytic Stability: The absence of an N-H proton on the amide bond renders the Xaa-NMePro linkage resistant to cleavage by many common proteases, significantly extending the in vivo half-life of the peptide.[12]

-

Conformational Control: N-methylation sterically disfavors the cis amide bond conformation, strongly biasing the equilibrium towards the trans isomer. This allows chemists to "lock in" a desired backbone geometry, which can be crucial for optimizing binding affinity to a biological target.[2]

-

Enhanced Solubility & Permeability: The removal of a hydrogen bond donor and the addition of a lipophilic methyl group can improve the solubility of peptides in organic solvents and enhance their membrane permeability.[13]

The use of a cyanomethyl ester provides a practical and efficient means to incorporate this valuable peptidomimetic motif.

Reagent Synthesis & Characterization: Preparing the Building Block

The synthesis of the title reagent is a two-step process starting from commercially available L-proline. The protocols below are optimized for standard laboratory equipment.

Protocol 2.1: Synthesis of N-Methyl-L-proline

This procedure utilizes reductive amination, a robust and high-yielding method.[14]

Materials:

-

L-proline

-

Formaldehyde (37% aqueous solution)

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH)

-

Formic Acid

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or balloon hydrogenation setup

Procedure:

-

In a round-bottom flask, dissolve L-proline (1 equiv.) in Methanol.

-

To this solution, add aqueous formaldehyde solution (1.1 equiv.). Stir at room temperature for 1 hour.

-

Carefully add 10% Pd/C catalyst (approx. 5 mol%).

-

Secure the flask to a hydrogenation apparatus or set up for balloon hydrogenation.

-

Pressurize the vessel with H₂ gas (50-60 psi) and shake or stir vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the H₂ gas and purge the system with Nitrogen or Argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude N-Methyl-L-proline, which can be purified by recrystallization if necessary.

Protocol 2.2: Synthesis of N-Protected N-Methyl-L-proline Cyanomethyl Ester

The N-methylated proline must first be N-protected (e.g., with Boc or Fmoc) before activation as a cyanomethyl ester. The following protocol details the esterification step.

Materials:

-

N-Boc-N-Methyl-L-proline

-

Chloroacetonitrile (ClCH₂CN)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve N-Boc-N-Methyl-L-proline (1 equiv.) in anhydrous DMF.

-

Add triethylamine (1.1 equiv.) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.

-

Add chloroacetonitrile (1.2 equiv.) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor progress by TLC, observing the disappearance of the starting carboxylic acid.

-

Upon completion, dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure N-Boc-N-Methyl-L-proline Cyanomethyl Ester.

Table 1: Expected Characterization Data for N-Boc-N-Methyl-L-proline Cyanomethyl Ester

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to Boc protons (~1.4 ppm), pyrrolidine ring protons (1.8-3.6 ppm), N-methyl protons (~2.4 ppm), and cyanomethyl protons (~4.8 ppm). |

| ¹³C NMR | Resonances for Boc group, pyrrolidine carbons, N-methyl carbon, ester carbonyl, and cyanomethyl group (including nitrile carbon ~115 ppm). |

| Mass Spec (ESI+) | Expected m/z for [M+Na]⁺. |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

Application Protocol: Peptide Coupling

N-Methyl-L-proline Cyanomethyl Ester is a moderately activated species, suitable for coupling to a wide range of amino components in solution-phase synthesis. Its reactivity is sufficient for efficient coupling without requiring harsh conditions or strong coupling agents that can lead to side reactions.[4]

Protocol 3.1: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of N-Boc-N-Methyl-L-proline Cyanomethyl Ester with Glycine methyl ester hydrochloride.

Materials:

-

N-Boc-N-Methyl-L-proline Cyanomethyl Ester (1.0 equiv.)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 equiv.)

-

Diisopropylethylamine (DIPEA) (1.2 equiv.)

-

Dimethylformamide (DMF), anhydrous

-

Standard workup and purification reagents (EtOAc, 1M HCl, Sat. NaHCO₃, Brine, Na₂SO₄)

Procedure:

-

Amino Component Preparation: In a clean, dry flask, dissolve H-Gly-OMe·HCl in anhydrous DMF. Add DIPEA and stir for 15 minutes at room temperature to liberate the free amine.

-

Coupling: Add a solution of N-Boc-N-Methyl-L-proline Cyanomethyl Ester in a minimal amount of DMF to the free amine solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Causality Note: The reaction is typically left overnight. The moderate reactivity of the cyanomethyl ester ensures a clean conversion with minimal risk of epimerization at the proline α-carbon. Increased reactant concentration can favor higher yields.[4]

-

-

Monitoring: Track the consumption of the active ester using TLC (a stain like KMnO₄ can visualize the reactants and product differently).

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic phase with 5% aqueous citric acid or 1M HCl (2x) to remove excess amine and DIPEA.

-

Wash with saturated aqueous NaHCO₃ (2x) to remove any unreacted starting acid.

-

Wash with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mechanistic & Structural Insights

Understanding the mechanism of the coupling reaction and the structural implications of the N-methylproline moiety is crucial for rational peptidomimetic design.

Mechanism of Active Ester Coupling

The cyanomethyl ester functions by increasing the electrophilicity of the carboxyl carbon. The strongly electron-withdrawing nitrile group facilitates nucleophilic attack by the amino group of the coupling partner, proceeding through a tetrahedral intermediate to form the new amide bond.

Caption: Conformational bias from N-methylation.

Troubleshooting and Best Practices

Table 2: Troubleshooting Guide for Peptide Coupling

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Sterically hindered amino component. 3. Deactivated active ester (hydrolysis). | 1. Extend reaction time to 36-48 hours. 2. Increase temperature to 40-50°C. 3. Ensure all reagents and solvents are anhydrous. Use freshly prepared active ester. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up (for small, polar dipeptides). 3. Inefficient purification. | 1. See above. 2. Minimize aqueous washes or perform back-extraction of aqueous layers. Consider direct purification after solvent evaporation. 3. Optimize chromatography conditions (column size, gradient). |

| Side Product Formation | 1. Presence of impurities in starting materials. 2. Use of a strong, non-hindered base (e.g., TEA) can sometimes cause side reactions. | 1. Ensure purity of active ester and amino component before coupling. 2. Use a hindered base like DIPEA. Ensure stoichiometry is correct. |

Conclusion

N-Methyl-L-proline Cyanomethyl Ester is a valuable, specialized reagent for peptidomimetic chemistry. It provides a straightforward and efficient method for introducing the N-methylproline moiety, a modification that imparts significant advantages in terms of proteolytic stability and conformational control. The cyanomethyl ester offers a balance of reactivity and stability, ensuring clean coupling reactions with minimal side products. The protocols and insights provided in this guide are designed to empower researchers to confidently apply this strategy in the design and synthesis of novel, high-performance peptidomimetics for therapeutic and research applications.

References

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Tolomelli, A., Ammazzalorso, A., Bruno, I., & Amoroso, R. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Current Bioactive Compounds, 12(3), 146–160. [Link]

-

Tuchscherer, G., & Mutter, M. (2001). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA International Journal for Chemistry, 55(4), 306-313. [Link]

-

Tuchscherer, G., & Mutter, M. (2001). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA, 55(4), 306. [Link]

-

Wikipedia. (n.d.). Proline. Wikipedia. [Link]

-

Naletova, I., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]

-

ChemEurope. (n.d.). Proline. chemeurope.com. [Link]

-

Bouillon, C., et al. (2010). Synthesis of Poly(amino)ester Dendrimers via Active Cyanomethyl Ester Intermediates. The Journal of Organic Chemistry, 75(24), 8569–8575. [Link]

-

Abdildinova, A., & Csatayova, F. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry, 10(9). [Link]

-

Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

-

Stewart, F. H. C. (1969). THE SYNTHESIS OF SOME N-ACETYLGLYCYL PEPTIDE DERIVATIVES. ConnectSci. [Link]

-

Gerlach, J. P., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8. [Link]

-

Honegger, A. (2019). What is the proline effect on protein structure? ResearchGate. [Link]

-

Szabo, T. G., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2795. [Link]

-

Wang, P., et al. (2022). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 9(18), 4966-4991. [Link]

-

Wang, P., et al. (2022). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 9(18), 4966-4991. [Link]

-

Klimek, P., & Brzozowski, K. (2018). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in Molecular Biology, 1787. [Link]

-

PubChem. (n.d.). N-Methyl-L-proline. National Center for Biotechnology Information. [Link]

-

Vanhoof, G., et al. (1995). Proline motifs and their biological processing. The FASEB Journal, 9(9), 736-44. [Link]

-

Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(8), 3132–3144. [Link]

-

Zaoral, M., & Rudinger, J. (1959). Synthesis of β-Cyano-L-alanine and γ-Cyano-α-L-aminobutyric Acid, Dehydration Products of L-Asparagine and L-Glutamine; a New Synthesis of Amino Acid Nitriles. The Journal of Organic Chemistry, 24(1), 133-134. [Link]

-

Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of Protein Chemistry, 8(4), 461-9. [Link]

-

Vedantu. (2020). Proline: Structure, Functions, Synthesis & Applications. Vedantu. [Link]

-

Adameyko, I., & Suter, U. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Cellular and Molecular Life Sciences, 81(1), 32. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

- Google Patents. (n.d.).

-

Li, J., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 13(1), 7179. [Link]

-

Payne, A., et al. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Chemistry, 14(12), 1435-1442. [Link]

Sources

- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. Proline - Wikipedia [en.wikipedia.org]

- 6. Proline [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. chemimpex.com [chemimpex.com]

- 14. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]

Application Notes and Protocols for the Reduction of Methyl (cyanomethyl)-L-prolinate to the Diamino Alcohol, ((S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol

Introduction: A Versatile Chiral Diamino Alcohol Synthon

The synthesis of chiral diamino alcohols is of significant interest to the pharmaceutical and fine chemical industries. These molecules serve as valuable building blocks and chiral ligands in asymmetric synthesis.[1][2] This application note provides a detailed guide for the reduction of Methyl (cyanomethyl)-L-prolinate, a readily accessible starting material, to the corresponding chiral diamino alcohol, ((S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol. This transformation involves the simultaneous reduction of both a nitrile and a methyl ester functional group.

This guide will explore two primary and robust methods for this conversion: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss the necessary safety precautions, work-up procedures, and analytical techniques for product characterization. The choice between these methods will depend on the available laboratory infrastructure, scale of the reaction, and desired selectivity.

Comparative Analysis of Reduction Strategies

The selection of an appropriate reduction method is a critical decision in synthetic chemistry, balancing factors such as reagent reactivity, functional group tolerance, and operational safety.

| Feature | Lithium Aluminum Hydride (LAH) Reduction | Catalytic Hydrogenation |

| Reactivity | Highly reactive, strong reducing agent.[3] | Reactivity can be tuned by choice of catalyst and conditions. |

| Functional Group Tolerance | Reduces a wide range of functional groups, including esters, nitriles, carboxylic acids, and amides.[3] | Can be more selective. For instance, some catalysts may preferentially reduce nitriles over esters under specific conditions. |

| Safety Considerations | Pyrophoric and reacts violently with water and protic solvents. Requires strict anhydrous conditions and careful handling. | Hydrogen gas is flammable and requires appropriate handling and equipment. Catalysts like Raney Nickel can be pyrophoric when dry. |

| Work-up | Involves a careful quenching procedure to safely destroy excess reagent, followed by filtration of aluminum salts. | Typically involves filtration of the catalyst. |

| Scalability | Can be challenging to scale up due to the exothermic nature of the reaction and quenching process. | Generally more amenable to large-scale industrial applications.[4] |

Method 1: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing both esters and nitriles to their corresponding alcohols and amines.[3] This makes it an excellent choice for the one-pot synthesis of ((S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol from Methyl (cyanomethyl)-L-prolinate.

Reaction Mechanism

The reduction proceeds via a two-step mechanism for the ester and a parallel pathway for the nitrile. The ester is first reduced to an aldehyde intermediate, which is then further reduced to the primary alcohol.[5] The nitrile is reduced to an imine intermediate, which is subsequently reduced to the primary amine.

Caption: LAH reduction of Methyl (cyanomethyl)-L-prolinate.

Experimental Protocol

Materials:

-

Methyl (cyanomethyl)-L-prolinate

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

LAH Suspension: Suspend a molar excess of LAH (typically 3-4 equivalents relative to the starting ester) in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve Methyl (cyanomethyl)-L-prolinate in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:

-

'x' mL of water for every 'x' g of LAH used.

-

'x' mL of 15% aqueous NaOH for every 'x' g of LAH used.

-

'3x' mL of water for every 'x' g of LAH used.

-

-

Filtration and Extraction: Stir the resulting granular precipitate at room temperature for at least 30 minutes. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamino alcohol. The product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide).

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often more scalable alternative to LAH reduction. Raney Nickel is a common catalyst for the reduction of nitriles, and under appropriate conditions, can also reduce esters.[6]

Reaction Mechanism

The substrate is adsorbed onto the surface of the catalyst, where it reacts with activated hydrogen. The nitrile is typically reduced to the primary amine, and the ester is hydrogenolyzed to the primary alcohol.

Caption: Workflow for Catalytic Hydrogenation.

Experimental Protocol

Materials:

-

Methyl (cyanomethyl)-L-prolinate

-

Raney® Nickel (as a slurry in water or ethanol)

-

Methanol or Ethanol

-

Hydrogen gas

-

A suitable hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve Methyl (cyanomethyl)-L-prolinate in methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney® Nickel slurry to the reaction mixture. Caution: Do not allow the catalyst to dry, as it can be pyrophoric.

-

Hydrogenation: Seal the reaction vessel and purge it with an inert gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat the reaction mixture with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by analyzing aliquots using TLC or GC.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

-

Filtration and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Analysis and Characterization

Unambiguous characterization of the final product is crucial to confirm the success of the reduction and to determine its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons of the ethylamine side chain, and the methylene protons of the hydroxymethyl group. The disappearance of the methyl ester singlet and the nitrile-adjacent methylene singlet from the starting material spectrum is a key indicator of a complete reaction. The amine and hydroxyl protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the different carbon environments in the molecule. The disappearance of the ester carbonyl and nitrile carbons and the appearance of new signals corresponding to the primary amine- and alcohol-bearing carbons will be evident.

Infrared (IR) Spectroscopy[9][10]

The IR spectrum of the product will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. The disappearance of the characteristic strong C≡N stretch (around 2250 cm⁻¹) and the C=O stretch of the ester (around 1740 cm⁻¹) from the starting material provides strong evidence for the completion of the reaction.

Mass Spectrometry (MS)[11][12]

Mass spectrometry will be used to determine the molecular weight of the product. The mass spectrum should show a molecular ion peak (or [M+H]⁺) corresponding to the calculated mass of ((S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol. The fragmentation pattern can provide further structural confirmation.

Conclusion

This application note has detailed two effective methods for the reduction of Methyl (cyanomethyl)-L-prolinate to the valuable chiral diamino alcohol, ((S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol. The choice between the powerful but hazardous Lithium Aluminum Hydride and the milder, more scalable catalytic hydrogenation will depend on the specific needs and capabilities of the laboratory. Both protocols, when executed with care and appropriate safety measures, provide reliable pathways to this important synthetic intermediate. The provided analytical guidelines will ensure the structural integrity and purity of the final product.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC. [Link]

-

Synthesis and biological properties of Enantiomers of. (n.d.). An-Najah Staff. [Link]

-

New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2025). ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

-

What is role of lithium ion when LiAlH4 reduces carbonyl groups?. (2025). Chemistry Stack Exchange. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

-

Amide Reduction Mechanism by LiAlH4. (2020). Chemistry Steps. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. [Link]

-

Records of Natural Products-SI. (n.d.). ACG Publications. [Link]

-

Esters can be reduced to 1° alcohols using ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

. (2023). Chemistry LibreTexts. [Link] -

Synthesis of (S)-pyrrolidin-2-ylmethanol. (n.d.). ResearchGate. [Link]

-

Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. (2020). Journal of the American Chemical Society. [Link]

-

Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols. (2006). Wiley Online Library. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). Rsc.org. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. [Link]

-

Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). University of Groningen. [Link]

-

spectroscopy infrared alcohols and amines. (2018). YouTube. [Link]

-

The infrared spectra of the four alcohol amines. (n.d.). ResearchGate. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. (2026). PMC. [Link]

-

Hydrogenation of L‐proline to prolinol over a series of supported metal... (n.d.). ResearchGate. [Link]

-

13.4: Spectroscopy of Alcohols. (2020). Chemistry LibreTexts. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University. [Link]

-

Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

-

CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. (2022). Chemistry of Heterocyclic Compounds. [Link]

-

Catalysts for hydrogenation processes. (n.d.). Clariant. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]

-

Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014). TIB. [Link]

Sources

- 1. staff.najah.edu [staff.najah.edu]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. clariant.com [clariant.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Application Note: Scalable Synthesis of Methyl (cyanomethyl)-L-prolinate

Abstract

Methyl (cyanomethyl)-L-prolinate is a critical chiral building block employed in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly for dipeptidyl peptidase-4 (DPP-4) inhibitors and viral polymerase inhibitors. This application note details a robust, scalable protocol for the

Introduction & Strategic Analysis

The target molecule, Methyl (cyanomethyl)-L-prolinate (2 ), is derived from L-Proline methyl ester (1 ). The introduction of the cyanomethyl group onto the secondary amine creates a versatile handle that can be further reduced to an ethylamine bridge or hydrolyzed to a carboxylic acid, facilitating the construction of complex heterocyclic scaffolds.

Retrosynthetic Logic

The most atom-economical route involves the direct nucleophilic substitution (

-

Starting Material: L-Proline methyl ester hydrochloride (CAS: 2133-40-6).

-

Reagent: Chloroacetonitrile (ClCH

CN) or Bromoacetonitrile. -

Key Challenge: Controlling the exotherm and preventing the formation of quaternary ammonium salts (over-alkylation).

Reaction Scheme

The transformation proceeds via the free-basing of the proline ester followed by attack on the electrophilic methylene of chloroacetonitrile.

Caption: Direct N-cyanomethylation pathway avoiding intermediate protection steps.

Protocol: Scalable Synthesis Method

This protocol is designed for a 10–50 g scale but can be adapted for kilogram-scale production.

Materials & Reagents

| Reagent | Equiv. | Role | CAS No. |

| L-Proline methyl ester HCl | 1.0 | Substrate | 2133-40-6 |

| Chloroacetonitrile | 1.1 | Alkylating Agent | 107-14-2 |

| Triethylamine (TEA) | 2.2 | Base | 121-44-8 |

| Dichloromethane (DCM) | 10 V | Solvent | 75-09-2 |

| Sat. NaHCO | - | Wash | - |

Note: Inorganic bases like K

Step-by-Step Procedure

Step 1: Free-Basing and Setup

-

Equipment: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Dissolution: Charge L-Proline methyl ester HCl (1.0 equiv) and DCM (10 volumes). The salt will be suspended.

-

Base Addition: Cool the suspension to 0°C using an ice bath. Add Triethylamine (2.2 equiv) dropwise over 15 minutes.

-

Observation: The suspension will clear as the free base is liberated, followed by the precipitation of TEA

HCl salts. -

Critical Control: Maintain internal temperature

C to prevent self-condensation of the proline ester (diketopiperazine formation).

-

Step 2: Alkylation

-

Reagent Addition: Add Chloroacetonitrile (1.1 equiv) dropwise via the addition funnel over 30 minutes.

-

Safety Note: Chloroacetonitrile is a potent alkylating agent and toxic. Use a dedicated fume hood.

-

-

Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) . Stir for 12–16 hours.

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material (Pro-OMe) should be consumed. Staining with ninhydrin will show the disappearance of the secondary amine (SM) and appearance of the tertiary amine product (UV active if derivatized, or Iodine stain).

Step 3: Workup & Purification [1]

-

Quench: Cool the mixture to 10°C and add water (5 volumes). Stir vigorously for 10 minutes.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) phase.

-

Washing: Wash the organic phase sequentially with:

-

Sat. NaHCO

(5 vol) – to remove residual acid/HCl. -

Brine (5 vol).

-

-

Drying: Dry the organic layer over anhydrous MgSO

or Na -

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at

C.-

Result: The product is typically obtained as a light yellow to colorless oil.

-

-

Purification (Optional): If high purity (>98%) is required, the oil can be distilled under high vacuum (bulb-to-bulb) or passed through a short silica plug eluting with EtOAc/Hexane (3:7).

Process Logic & Troubleshooting

Caption: Purification workflow ensuring removal of amine salts.

Analytical Verification

To validate the synthesis, the following analytical parameters should be met:

-

Appearance: Clear, pale yellow oil.

-

1H NMR (400 MHz, CDCl

):- 3.73 (s, 3H, OMe)

-

3.65 (d, 1H, N-CH

-

3.52 (d, 1H, N-CH

-

3.40 (dd, 1H, Pro-

-

3.0-2.6 (m, 2H, Pro-

-

2.2-1.8 (m, 4H, Pro-

-

Mass Spectrometry (ESI): Calculated for C

H

Safety & Hazards (E-E-A-T)

-

Chloroacetonitrile: Classified as Fatal if inhaled, swallowed, or in contact with skin . It is a lachrymator and generates cyanide-like toxicity.

-

Control: All weighing and transfers must be done in a functioning fume hood. Wear double nitrile gloves.

-

Waste: Aqueous waste containing traces of nitrile should be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal, adhering to local EH&S regulations.

-

-

Racemization: The use of weak bases (TEA) and keeping temperatures below 25°C minimizes the risk of racemizing the

-center of the proline.

References

- Source: Sigma-Aldrich.

-

General N-Alkylation Protocols

-

Cyanomethylation of Amines (Process Chemistry)

- Related Pharmaceutical Intermediates (Vildagliptin/Viral Inhibitors)

Sources

- 1. chimia.ch [chimia.ch]

- 2. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Organocatalytic asymmetric decarboxylative cyanomethylation of isatins using l-proline derived bifunctional thiourea - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US4761494A - Preparation of cyanomethyl esters - Google Patents [patents.google.com]

Standard operating procedure for cyanomethylation of amino acid esters

Precision -Cyanomethylation of Amino Acid Esters: A Comparative Application Note

Executive Summary & Strategic Rationale

The introduction of a cyanomethyl group (

While conceptually simple, the reaction poses three specific chemoselectivity challenges:

-

Over-alkylation: Formation of the

-bis(cyanomethyl) species. -

Racemization: Base-mediated proton abstraction at the

-carbon, particularly in phenylglycine derivatives. -

Ester Hydrolysis: Competition between the desired

-alkylation and hydrolysis of the ester moiety under aqueous/basic conditions.

This Application Note defines two validated Standard Operating Procedures (SOPs) to mitigate these risks. Method A (Direct Alkylation) is the preferred kinetic route for sterically hindered or acid-sensitive substrates. Method B (Modified Strecker) is the thermodynamic route, offering superior atom economy for large-scale processing of simple amino esters.

Mechanistic Decision Matrix

The choice of method depends on the substrate's steric profile and the ester's hydrolytic stability.

Figure 1: Strategic selection guide for N-cyanomethylation protocols.

Protocol A: Direct Alkylation ( )

Best for: Small-to-medium scale, sterically hindered amines, or hydrolytically unstable esters.

Mechanistic Insight

This reaction proceeds via a standard

Reagents & Materials[1][2][3]

-

Substrate: Amino acid ester hydrochloride (

equiv). -

Reagent: Chloroacetonitrile (

- -

Base:

-Diisopropylethylamine (DIPEA) ( -

Solvent: Anhydrous THF or DMF (0.2 M concentration).

-

Quenching: Saturated aqueous

.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend the amino acid ester hydrochloride (

) in anhydrous THF ( -

Base Addition: Cool the suspension to

using an ice bath. Add DIPEA ( -

Alkylation: Add chloroacetonitrile (

) dropwise via syringe.-

Critical Control Point: Do not add all at once. A slow addition rate maintains a low concentration of the electrophile relative to the nucleophile, favoring mono-alkylation.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

-

QC Check: Monitor by TLC (System: Hexane/EtOAc 3:1). The product usually runs slightly higher (less polar) than the free amine. Look for the disappearance of the baseline starting material (if using ninhydrin stain).

-

-

Workup:

-

Dilute with EtOAc (

). -

Wash with water (

) to remove DIPEA salts. -

Wash with brine (

). -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Most simple substrates yield

purity and can be used directly. If dialkylation is observed (

Protocol B: Modified Strecker (Formaldehyde/Cyanide)

Best for: Large scale, unhindered amino acids (Gly, Ala), and cost-sensitive processes.

Mechanistic Insight

This method relies on the in situ formation of a reactive iminium ion from the condensation of formaldehyde and the amine. The cyanide ion then traps this intermediate.

Reagents & Materials[1][2][3]

-

Substrate: Amino acid ester hydrochloride (

equiv). -

Reagents: Formaldehyde (37% aq. solution,

equiv), Sodium Cyanide ( -

Buffer: Acetate buffer (pH 5.0) or Phosphate buffer (pH 7.0).

-

Solvent: Water/Methanol (1:1) or biphasic Water/DCM.

Step-by-Step Methodology

-

Safety Interlock: Perform this entire operation in a high-efficiency fume hood. Ensure a cyanide antidote kit is physically present.

-

Dissolution: Dissolve the amino acid ester hydrochloride (

) in water ( -

Formation of Adduct: Add Formaldehyde (37% aq,

) and stir for 15 minutes at room temperature.-

Note: This forms the

-hydroxymethyl intermediate.

-

-

Cyanide Addition: Cool the mixture to

. Carefully add Sodium Cyanide (-

Critical Control Point: Check pH immediately. Adjust to pH 6–7 using acetic acid if necessary. Do not allow pH to drop below 5 (HCN evolution risk).

-

-

Reaction: Stir at room temperature for 4–6 hours. The product often precipitates as an oil or solid.

-

Workup:

-

Extract the reaction mixture with DCM (

). -

Safety Step: Treat the aqueous waste stream with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide before disposal.

-

Dry the organic layer (

) and concentrate.

-

Comparative Data & QC Specifications

| Parameter | Method A (Direct Alkylation) | Method B (Strecker) |

| Primary Risk | Over-alkylation (Dialkylation) | HCN Evolution / Ester Hydrolysis |

| Yield (Typical) | 75 – 88% | 85 – 95% |

| Purity (Crude) | High (>90%) | Moderate (requires extraction) |

| Atom Economy | Low (High MW leaving group) | High (Water is byproduct) |

| Substrate Scope | Universal (Good for bulky R groups) | Limited (Best for Gly, Ala, Phe) |

QC Validation Criteria

-

NMR (CDCl

-

Shift: Typically

3.5 – 3.8 ppm. -

Integration: Must integrate to 2H relative to the

-proton.

-

-

IR Spectroscopy: Distinct weak-to-medium absorption at

( -

MS (ESI):

peak corresponding to

Safety & Waste Management (Critical)

Chloroacetonitrile (Method A)

-